N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, coupled with a hydrazinecarbonyl group and a phenyl ring. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Adamantane derivatives have been found to interact with various targets, including the ebola virus glycoprotein (ebov gp)
Mode of Action
Adamantane derivatives have been shown to inhibit the ebov gp, preventing the virus from entering host cells . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
Adamantane derivatives have been associated with the inhibition of viral entry into host cells, affecting the viral life cycle
Pharmacokinetics
Adamantane derivatives generally exhibit good metabolic stability . The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies.
Result of Action
Adamantane derivatives have been associated with antiviral activity, specifically inhibiting the entry of viruses into host cells . The specific effects of this compound would depend on its exact mechanism of action and the targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with hydrazine and a phenyl isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Adamantane-1-carboxylic Acid Derivative: Adamantane is first converted to adamantane-1-carboxylic acid through oxidation reactions.
Reaction with Hydrazine: The carboxylic acid derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Coupling with Phenyl Isocyanate: Finally, the hydrazinecarbonyl intermediate is coupled with a phenyl isocyanate derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxamide: Lacks the hydrazinecarbonyl and phenyl groups, resulting in different chemical properties.
N-phenyladamantane-1-carboxamide: Similar structure but without the hydrazinecarbonyl group.
Hydrazinecarbonylphenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is unique due to the combination of the adamantane core with both hydrazinecarbonyl and phenyl groups. This unique structure imparts specific chemical reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCUNVDZZCZNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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